molecular formula C22H22ClN3O4S B2841468 1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 867040-29-7

1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2841468
CAS No.: 867040-29-7
M. Wt: 459.95
InChI Key: HPUKKIZFPUQTFC-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 6 with a chlorine atom and at position 3 with a 4-methoxybenzenesulfonyl group. Position 4 of the quinoline is linked to a piperidine ring bearing a carboxamide group at its 4-position. The structure combines electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-30-16-3-5-17(6-4-16)31(28,29)20-13-25-19-7-2-15(23)12-18(19)21(20)26-10-8-14(9-11-26)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUKKIZFPUQTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

A. 1-(6-Chloro-3-(4-(Methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile ()

  • Structural Differences : Replaces the 4-methoxybenzenesulfonyl group with a 4-(methylsulfonyl)piperazine-1-carbonyl moiety. The piperidine ring is substituted with a phenyl group and nitrile.
  • The nitrile group may influence metabolic stability .

B. 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline ()

  • Structural Differences : Lacks the 4-methoxybenzenesulfonyl and carboxamide groups. Features pyrrolidine and piperidine substituents.
  • Implications : The absence of sulfonyl and carboxamide groups reduces hydrogen-bonding capacity, likely affecting target binding specificity .
Compound Core Structure Key Substituents Molecular Weight Potential Application
Target Compound Quinoline 6-Cl, 3-(4-MeO-Benzenesulfonyl), 4-piperidine-4-carboxamide ~480 (estimated) Enzyme inhibition (inferred)
1-(6-Chloro-3-(4-(MeSO₂)piperazine...) Quinoline 6-Cl, 3-(4-MeSO₂-piperazine carbonyl), 4-phenylpiperidine-4-CN 619.1 (LC-MS data) ALDH1A1 inhibition
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Quinoline 6-Cl, 4-piperidine, 2-pyrrolidine Not provided Chemical intermediate
Piperidine-4-Carboxamide Derivatives

A. (R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide ()

  • Structural Differences: Retains the piperidine-4-carboxamide group but replaces the quinoline system with a naphthalene-ethyl substituent.
  • Implications : The fluorobenzyl and naphthyl groups enhance lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted applications .

B. 1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxamide ()

  • Structural Differences: Substitutes the quinoline core with a chloropyridinylmethyl group.
Compound Core Structure Key Substituents Molecular Weight Potential Application
Target Compound Quinoline As above ~480 Enzyme inhibition
(R)-N-(4-Fluorobenzyl)... Piperidine 4-fluorobenzyl, naphthyl-ethyl ~430 (estimated) SARS-CoV-2 inhibition
1-[(6-Chloropyridin-3-yl)methyl]... Piperidine 6-chloropyridinylmethyl 253.7 Unspecified research

Q & A

Q. Key Controls :

  • Monitor reactions via TLC/HPLC to track intermediate formation .
  • Optimize temperature (e.g., 80–100°C for coupling) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance yield .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Level: Basic
Methodological Answer:
Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at δ 7.8–8.2 ppm for aromatic protons, piperidine carboxamide at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₄H₂₃ClN₃O₄S; calc. 508.09 g/mol) .
  • HPLC : Quantifies purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. Advanced Validation :

  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl group orientation .
  • FT-IR : Identifies functional groups (e.g., S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methoxybenzenesulfonyl group in biological activity?

Level: Advanced
Methodological Answer:
Experimental Design :

Analog Synthesis : Prepare derivatives with:

  • Varying sulfonyl substituents (e.g., 4-methyl, 4-fluoro) .
  • Modified methoxy groups (e.g., ethoxy, hydroxyl) .

Biological Assays :

  • Antimicrobial : MIC testing against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on glioblastoma cell lines (e.g., U87-MG) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess sulfonyl group interactions with target enzymes (e.g., topoisomerase II) .

Q. Data Interpretation :

  • Correlate substituent electronegativity/steric effects with activity. For example, electron-withdrawing groups (e.g., -F) may enhance enzyme inhibition .

What strategies are recommended for resolving discrepancies in reported biological activities of quinoline-sulfonyl-piperidine derivatives?

Level: Advanced
Methodological Answer:
Root Causes of Discrepancies :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. U87-MG) or incubation times .
  • Stereochemical Effects : Enantiomers may exhibit divergent pharmacokinetics (e.g., Vacquinol-1 isomers show 10-fold differences in efficacy) .

Q. Resolution Strategies :

Standardized Protocols : Use harmonized assay conditions (e.g., 48-hour incubation, 10% FBS) .

Isomer Isolation : Separate stereoisomers via chiral HPLC and test individually .

Meta-Analysis : Compare substituent trends across studies (e.g., chloro vs. fluoro analogs in antimicrobial activity) .

What in vitro and in vivo models are suitable for investigating the compound's mechanism of action, particularly its interaction with biological targets?

Level: Advanced
Methodological Answer:
In Vitro Models :

  • Enzyme Inhibition : Measure IC₅₀ against topoisomerase II using gel electrophoresis .
  • Receptor Binding : Radioligand displacement assays (e.g., σ receptors) with tritiated ligands .

Q. In Vivo Models :

  • Glioblastoma Xenografts : Administer 10 mg/kg/day intraperitoneally in nude mice; monitor tumor volume via MRI .
  • Pharmacokinetics : Assess plasma half-life (t₁/₂) and brain penetration using LC-MS/MS .

Q. Mechanistic Probes :

  • RNA Sequencing : Identify dysregulated pathways (e.g., apoptosis, vacuolization) post-treatment .

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